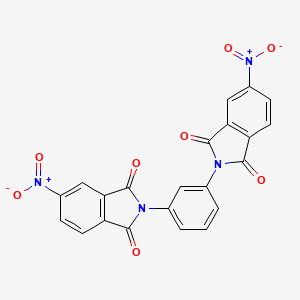
1H-Isoindole-1,3(2H)-dione, 2,2'-(1,3-phenylene)bis[5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] typically involves the condensation of benzyl azides with α-aryldiazoesters. This reaction is catalyzed by rhodium (Rh) and proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an intermediate imino ester . Another method involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, catalyzed by Rh(III), which enables efficient dechlorinative/dephosphonative access to isoindoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of 1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-].
化学反应分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives with increased oxidation states.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored as a potential inhibitor of protein kinases, which are targets for cancer therapy.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] involves its interaction with molecular targets such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
1H-Isoindole-1,3(2H)-dione: A simpler isoindole derivative without the phenylene bridge and nitro groups.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: Another isoindole derivative with different functional groups.
1H-Isoindole, 2,3-dihydro-: A reduced form of isoindole with different chemical properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] is unique due to the presence of nitro groups and a phenylene bridge, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
60793-93-3 |
|---|---|
分子式 |
C22H10N4O8 |
分子量 |
458.3 g/mol |
IUPAC 名称 |
5-nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H10N4O8/c27-19-15-6-4-13(25(31)32)9-17(15)21(29)23(19)11-2-1-3-12(8-11)24-20(28)16-7-5-14(26(33)34)10-18(16)22(24)30/h1-10H |
InChI 键 |
WQUSYYDZLRPDNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


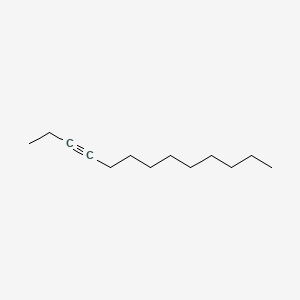
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
![1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]-](/img/structure/B14615596.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
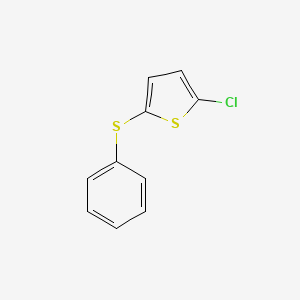
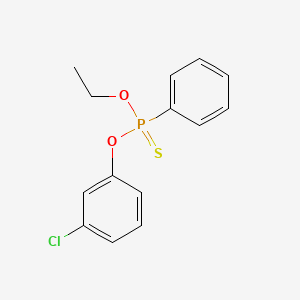
![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)
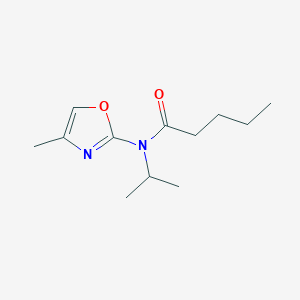
![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)
![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
